Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Catalog No.
S903115
CAS No.
124082-19-5
M.F
C10H13Cl2NO2
M. Wt
250.119
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydroc...

CAS Number

124082-19-5

Product Name

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

IUPAC Name

methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.119

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H

InChI Key

CKHLTQXMMBPPQU-UHFFFAOYSA-N

SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl

Synonyms

Methyl 3-(p-chlorophenyl)-beta-alaninate HCl

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chiral β-amino ester supplied as a stable, crystalline hydrochloride salt. This form is often preferred over the free base for its enhanced stability and handling characteristics, which are critical for reproducible outcomes in multi-step synthesis. It is primarily utilized as a key intermediate in the synthesis of specialized active pharmaceutical ingredients (APIs), most notably as a precursor for Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).

Substituting this hydrochloride salt with its corresponding free base or the unesterified carboxylic acid introduces significant process inefficiencies and reproducibility risks. The free base form of β-amino esters can be less stable, potentially oily, and more difficult to handle and purify, whereas the hydrochloride salt is a more stable, crystalline solid, ensuring consistent quality and easier dosing. Starting a synthesis from the corresponding carboxylic acid, such as 3-amino-3-(4-chlorophenyl)propanoic acid, necessitates additional, often costly, esterification and protection/deprotection steps, complicating the process and lowering the overall yield compared to using the pre-formed methyl ester directly. The hydrochloride form also simplifies workflows by obviating the need for *in-situ* salt formation and allowing for direct use in certain reaction protocols where a pre-formed salt is advantageous.

Process Efficiency: Direct Use as a Precursor in Multi-Step Synthesis

Patented synthetic routes to Dapoxetine demonstrate the direct use of β-amino esters like Methyl 3-amino-3-(4-chlorophenyl)propanoate. In contrast, routes starting from the corresponding carboxylic acid, (S)-3-amino-3-phenylpropionic acid, require a multi-step conversion just to reach a key alcohol intermediate, involving reduction with sodium borohydride and sulfuric acid, followed by N-alkylation before the core etherification step. Using the pre-formed methyl ester hydrochloride streamlines the process by providing a stable, ready-to-use building block, bypassing the need for initial reduction and protection steps.

Evidence DimensionNumber of initial synthetic steps to key intermediate
Target Compound Data0 (Direct use as ester)
Comparator Or Baseline≥2 steps (Reduction and N-alkylation from the corresponding carboxylic acid)
Quantified DifferenceSaves at least two synthetic steps
ConditionsSynthesis of Dapoxetine precursor (S)-3-dimethylamino-3-phenylpropanol

Eliminating synthetic steps directly reduces raw material costs, labor, and waste, making this compound a more economically viable starting material for complex syntheses.

Improved Handling and Stability: Crystalline Solid vs. Free Amine

Amino ester hydrochlorides exist as crystalline solids, which enhances their stability for long-term storage and simplifies handling and weighing operations in a laboratory or manufacturing setting. The corresponding free amines are often oils or lower-melting solids that are more susceptible to degradation (e.g., cyclization, oxidation) and can be difficult to purify and dose accurately. The use of the hydrochloride salt form mitigates these risks, ensuring higher purity and reproducibility in subsequent reactions.

Evidence DimensionPhysical State and Stability
Target Compound DataCrystalline, stable solid
Comparator Or BaselineFree Base: Often an oil or less stable solid
Quantified DifferenceNot directly quantified, but qualitatively significant for processability
ConditionsStandard laboratory and storage conditions

Procuring the stable, crystalline hydrochloride salt reduces the risk of material degradation, improves weighing accuracy, and ensures batch-to-batch consistency, which are critical for GMP and scaled-up processes.

Optimized Precursor for Dapoxetine Synthesis

This compound is the preferred starting material for efficient, scalable syntheses of Dapoxetine. Its use as a stable, pre-formed ester bypasses the initial reduction and protection steps required when starting from the corresponding carboxylic acid, thereby reducing overall process complexity and cost.

Workflows Demanding High Purity and Shelf-Life

In applications where starting material purity and long-term stability are paramount, the crystalline hydrochloride form is the superior choice. It avoids the handling, purification, and stability issues commonly associated with the free amine form of β-amino esters.

Development of Chiral β-Amino Acid Derivatives

As a readily available chiral building block, this compound serves as a versatile intermediate for the synthesis of various substituted β-amino amides, peptides, or other complex molecules where the 4-chlorophenyl moiety is a desired structural feature.

Dates

Last modified: 08-15-2023

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